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Compound of Interest

Compound Name: 5-Hydroxypyrimidin-4(3H)-one

Cat. No.: B090782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characteristics of 5-
Hydroxypyrimidin-4(3H)-one. Due to the limited availability of a complete, published dataset

for the unsubstituted parent compound, this document presents a combination of data from

closely related analogs and predicted values based on established principles of spectroscopic

analysis. This approach offers a robust framework for the identification and characterization of

this and similar pyrimidine derivatives.

Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for 5-
Hydroxypyrimidin-4(3H)-one and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data
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Compound Solvent Chemical Shift (δ) ppm

5-Hydroxypyrimidin-4(3H)-one

(Predicted)
DMSO-d6

~11-12 (br s, 1H, N-H), ~9-10

(br s, 1H, O-H), ~7.5-8.0 (s,

1H, C2-H), ~7.0-7.5 (s, 1H,

C6-H)

2-(4-Fluorophenyl)-5-

hydroxypyrimidin-4(3H)-one
-

23 mg, 42%); mp 252–254 °C.

[1]

6-(4-Fluorophenyl)-5-

hydroxypyrimidin-4(3H)-one
-

Data not explicitly provided in

the available resources.[1]

Table 2: 13C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) ppm

5-Hydroxypyrimidin-4(3H)-one

(Predicted)
DMSO-d6

~160-170 (C=O), ~140-150 (C-

OH), ~135-145 (C2), ~115-125

(C6)

5-Hydroxypyrimidine (Related

Compound)
H2O

Data available in the Human

Metabolome Database

(HMDB0000883), though

specific shifts are not detailed

in snippets.[2]

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
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Compound Sample Phase
Characteristic Absorption
Bands (cm-1)

5-Hydroxypyrimidin-4(3H)-one

(Predicted)
KBr Pellet

~3200-3400 (O-H stretch, N-H

stretch), ~3000-3100 (C-H

stretch, aromatic), ~1650-1700

(C=O stretch, amide), ~1550-

1650 (C=C stretch, C=N

stretch), ~1200-1300 (C-O

stretch)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

Compound Ionization Method Key m/z Peaks

5-Hydroxypyrimidin-4(3H)-one

(Predicted)
ESI

[M+H]+ = 113.03, [M-H]- =

111.02

5-Hydroxypyrimidine (Related

Compound)
GC-MS

Molecular Weight: 96.09 g/mol

. A mass spectrum is available

on SpectraBase, though

specific fragmentation patterns

are not detailed in the provided

snippets.[3]

Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are crucial for

reproducibility. While specific protocols for the unsubstituted 5-Hydroxypyrimidin-4(3H)-one
are not available, the following are generalized methods based on standard laboratory

practices.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

1H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good

signal-to-noise ratio. Use the residual solvent peak as an internal reference.

13C NMR Acquisition: Acquire proton-decoupled 13C NMR spectra. A larger number of

scans is typically required compared to 1H NMR.

IR Spectroscopy
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of

the sample with dry KBr and pressing it into a thin disk. Alternatively, for soluble samples, a

thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI).[4]

Data Acquisition: Acquire mass spectra in both positive and negative ion modes to observe

the protonated ([M+H]+) and deprotonated ([M-H]-) molecular ions, respectively. For high-

resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be

used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel

compound like 5-Hydroxypyrimidin-4(3H)-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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